Ethyl 5-cyano-4-nitrothiophene-2-carboxylate

Physical Organic Chemistry Electrophilicity Scales σ-Complexation

Standard nitrothiophenes often lack the regiochemical precision needed for advanced medicinal chemistry. This compound solves that challenge by integrating a 2-ethoxycarbonyl ester, a 4-nitro group, and a metabolically stable 5-cyano handle-three orthogonal reactive sites that enable chemoselective diversification. Researchers can precisely tune the electrophilicity at the C-2 and C-4 positions for late-stage functionalization. For procurement managers, this ensures you are sourcing a single, well-characterized scaffold that replaces multiple intermediates, streamlining your supply chain.

Molecular Formula C8H6N2O4S
Molecular Weight 226.21 g/mol
CAS No. 648412-50-4
Cat. No. B12600977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-4-nitrothiophene-2-carboxylate
CAS648412-50-4
Molecular FormulaC8H6N2O4S
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(S1)C#N)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O4S/c1-2-14-8(11)6-3-5(10(12)13)7(4-9)15-6/h3H,2H2,1H3
InChIKeyVRBQZRZRUPNRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate: Baseline Profile


Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS 648412-50-4) is a multifunctional thiophene derivative bearing three electron-withdrawing substituents—a 2-ethoxycarbonyl ester, a 4-nitro group, and a 5-cyano group—on the electron-rich thiophene core [1]. With a molecular formula of C₈H₆N₂O₄S, a monoisotopic mass of 226.0048 Da, and a calculated XlogP of ~2.0 , this compound occupies a distinct physicochemical space among small-molecule heterocyclic building blocks. Its densely functionalized architecture, featuring three orthogonal reactive handles, has established it as a versatile intermediate for constructing pharmacologically relevant scaffolds, agrochemicals, and advanced materials.

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate: Substitution Failure


This compound is not a mere ‘nitrothiophene’ but a precisely engineered electrophilic scaffold where each of the three substituents (2-COOEt, 4-NO₂, 5-CN) synergistically controls reactivity [1]. A simple replacement strategy—such as using the methyl ester analog (CAS 648412-49-1)—alters lipophilicity (ΔLogP ~0.16–0.2), molecular flexibility (rotatable bonds: 3 vs. 2), and the steric demand at the ester pocket, directly impacting downstream ADME and derivatization kinetics . More critically, swapping the 5-CN group for a 5-NO₂ (e.g., in dinitrothiophene analogs) changes the ambident electrophilic character at C-2 and C-4, quantified by distinct Mayr electrophilicity parameters (E) and a Hammett ρ value of −2.29 for the CN-bearing core [1], versus a different reactivity profile for the dinitro variant [1]. The 5-CN group also provides a metabolically stable, non-hydrolyzable handle compared to the labile ester, enabling selective late-stage functionalization impossible with simpler analogs [2]. Thus, procurement of the exact CAS 648412-50-4 is chemically non-trivial; substituting any single group fundamentally alters the compound’s electronic landscape, its regioselective reactivity, and its suitability for structure-activity relationship (SAR) studies.

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate: Quantitative Differentiation


Ambident Electrophilicity: Cyano vs. Nitro

In a rigorous kinetic comparison of 5-nitro-3-X-thiophenes, the 3-cyano-5-nitrothiophene core (identical to CAS 648412-50-4’s cyano/nitro arrangement) reacted with parasubstituted phenoxide anions in aqueous solution at 20°C with a Hammett reaction constant ρ = −2.29 [1]. The same study quantified distinct Mayr electrophilicity parameters (E) for the two reactive centers (C-2 and C-4) of both 3-cyano-5-nitrothiophene and 3,5-dinitrothiophene, revealing that replacing the 3-CN with 3-NO₂ not only shifts the absolute electrophilicity but also alters the ambident regioselectivity (C-2 vs. C-4 preference) [1]. The second-order rate constants for hydroxide ion addition were measured in water and 50% water–acetonitrile, providing a quantitative benchmark for predicting nucleophilic substitution outcomes on the cyano-bearing scaffold [1].

Physical Organic Chemistry Electrophilicity Scales σ-Complexation Reaction Kinetics

Physicochemical Comparison: Ethyl vs. Methyl Ester

The closest commercially available analog is methyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS 648412-49-1). Physicochemical data extracted from chemical databases reveal quantifiable differences: the ethyl ester (target) has a molecular weight of 226.00 g/mol versus 212.18 g/mol for the methyl ester, a calculated LogP (ClogP/XlogP) of ~2.0 versus ~1.84, and 3 rotatable bonds versus 2 . The topological polar surface area (TPSA) remains constant at ~124 Ų . These seemingly minor numerical shifts translate to a meaningful increase in lipophilicity (~0.3 log unit difference) and molecular flexibility for the ethyl ester, which can significantly influence membrane permeability, metabolic stability, and the conformational entropy penalty upon target binding in a biological context .

Medicinal Chemistry ADME Prediction Physicochemical Profiling Drug-Likeness

Bioreductive Radiosensitizer and Cytotoxin Potential

A series of 2- and 3-nitrothiophene-5-carboxamides bearing electrophilic substituents (analogous to the 5-COOEt group in CAS 648412-50-4) were evaluated in vitro as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins [1]. The most potent radiosensitizers in this series possessed carbonyl-containing electron-withdrawing groups (esters or amides) alongside the nitro moiety, demonstrating that the combination of nitro + ester (present in CAS 648412-50-4) is a key pharmacophoric element for hypoxia-selective activity [1]. In vivo, the lead compound 2-methyl-N-[2-(dimethylamino)ethyl]-3-nitrothiophene-5-carboxamide caused slight radiosensitization of the KHT sarcoma in mice at 0.34 mmol kg⁻¹ [1]. Although the target compound itself was not directly tested, it shares the critical 2-ester-4-nitrothiophene core that was demonstrated to be essential for bioreductive activation potential in this SAR study [1].

Bioreductive Drug Design Radiosensitization Hypoxia-Selective Cytotoxins Electron Affinity

Nitrothiophene vs. Nitrofuran Potency Advantage

A systematic structure-activity relationship (SAR) analysis comparing nitrothiophene and nitrofuran analogs revealed that nitrothiophene analogues were consistently more potent than their nitrofuran counterparts [1]. This potency advantage has been attributed to the greater ability of the sulfur atom in the thiophene ring to accommodate electrons from the nitro group, which facilitates nitro reduction and consequently enhances the formation of free radical species lethal to parasites [1]. Within five-membered nitroheteroarenes, 2-nitrothiophene is the most electrophilic—approximately four orders of magnitude more reactive than nitrobenzene—and among the most active scaffolds in vicarious nucleophilic substitution (VNS) reactions [2]. The combination of the thiophene core with multiple electron-withdrawing groups (nitro, cyano, ester) in CAS 648412-50-4 is therefore expected to further amplify electrophilicity beyond that of mono-nitrothiophenes, a prediction supported by the kinetic data discussed in Evidence Item 1 [3].

Heterocyclic SAR Antiparasitic Agents Nitroreductase Activation Free Radical Generation

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate: Application Scenarios


Hit-to-Lead Derivatization for Kinase and GPCR Libraries

The three orthogonal functional handles (ester for amide formation, nitro for reduction to amine or bioreductive activation, cyano for tetrazole or amidine bioisostere synthesis) enable sequential, chemoselective diversification. The quantified electrophilicity parameters (Mayr E values for C-2 and C-4) allow computational chemists to predict regioselectivity in nucleophilic aromatic substitution reactions, rationalizing late-stage functionalization strategies [1]. The ethyl ester’s higher lipophilicity (XlogP ~2.0 vs. 1.84 for the methyl analog) provides a slight edge in designing CNS-penetrant or membrane-targeted chemotypes .

Bioreductive Prodrug and Radiosensitizer Design

The 2-ester-4-nitrothiophene core is a validated pharmacophore for hypoxia-selective bioreductive activation, as demonstrated by Threadgill et al. in a series of radiosensitizing nitrothiophene carboxamides [2]. The 5-cyano group provides an additional electron-withdrawing substituent to further tune the one-electron reduction potential (E₇₁) of the nitro group—a critical parameter for matching the redox window of nitroreductase enzymes in hypoxic tumor microenvironments. This compound can serve as a versatile template for parallel synthesis of next-generation radiosensitizer libraries.

Nonlinear Optical and Organic Electronic Synthesis

Patents have explicitly claimed the cyano/nitro pair as the preferred combination of substituents for thiophene-based nonlinear optical materials [3]. The cyano group’s strong -M effect, combined with the nitro group’s -I/-M character and the ester’s conjugating ability, creates a highly polarized π-system with substantial first hyperpolarizability (β). The ethyl ester functionality allows further covalent grafting onto polymer backbones or self-assembled monolayer anchors, making this compound a key monomer precursor for advanced organic electronic and photonic device fabrication.

Antiparasitic and Antimicrobial Drug Discovery

Leveraging the class-level advantage of nitrothiophenes over nitrofurans in terms of potency and free radical generation [4], CAS 648412-50-4 can serve as a strategic entry point for synthesizing new antischistosomal, antimalarial, or antitubercular agents. The ester group allows rapid conversion to diverse carboxamide, hydrazide, or hydroxamic acid derivatives for screening. The thiophene core’s established activity against Schistosoma mansoni in murine models [4] and against drug-resistant Gram-positive bacterial strains underscores the translational potential of this scaffold.

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